Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Overview
Description
“Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate” is a chemical compound with the CAS Number 1370587-28-2 . It has a molecular weight of 261.71 . The IUPAC name for this compound is "methyl 4-[(6-chloro-3-pyridinyl)methyl]benzoate" .
Physical and Chemical Properties This compound is a solid . Its melting point is between 80 - 83 degrees Celsius .
Scientific Research Applications
Photophysical Properties of Modified Methyl Salicylate Derivatives
Research on S, N, and Se-modified methyl salicylate derivatives, including compounds structurally related to Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate, explored their photophysical properties. These studies revealed that modifications can significantly alter absorption spectra and emission characteristics, providing insights into the design of materials for optical applications (Yoon et al., 2019).
Synthesis and Structural Analysis
Investigations into the synthesis and structural characterization of related compounds have facilitated the development of novel chemical synthesis methodologies. For instance, research on the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate for pharmaceuticals, demonstrates the utility of such compounds in drug development (Xiu-lan, 2009).
Supramolecular Liquid Crystals
Research into the hydrogen-bonding interactions between non-mesomorphic compounds, including those with pyridyl and benzoate functionalities, sheds light on the formation of supramolecular liquid crystals. These findings have implications for the development of advanced materials with tailored mesophase behavior (Naoum et al., 2010).
Chemosensors for Fluoride Detection
Studies on methyl benzoate derivatives that act as anion sensors highlight their potential in developing colorimetric and fluorometric sensors. Such research is crucial for environmental monitoring and analytical chemistry applications (Ma et al., 2013).
Antimicrobial Evaluation of Pyridyl Benzoate Derivatives
The synthesis and antimicrobial evaluation of substituted pyridyl 4-chlorobenzoates reveal the potential of such compounds in the development of new antibacterial agents. These findings contribute to the ongoing search for effective treatments against resistant bacterial strains (Eldeab, 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)12-5-2-10(3-6-12)8-11-4-7-13(15)16-9-11/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBRMTWXVJTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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